Propanoic acid, 3-iodo-2-(iodomethyl)-

Description

Historical Context and Initial Academic Discoveries of Iodinated Organic Acids

The study of halogenated organic compounds has been a cornerstone of organic chemistry for over a century. The controlled introduction of halogens, such as iodine, into organic molecules allows for a wide range of subsequent chemical transformations. Historically, the synthesis of α-halo acids was a significant advancement, with the Hell-Volhard-Zelinski reaction, developed in the 1880s, being a landmark method for the α-bromination and chlorination of carboxylic acids. chemistrysteps.com This reaction proceeds via the formation of an acid halide intermediate, which then enolizes, allowing for halogenation at the alpha position. chemistrysteps.com

While the Hell-Volhard-Zelinski reaction was pivotal, efficient methods for the direct α-iodination of carboxylic acids were developed much later. chemistrysteps.com The synthesis of iodinated aliphatic carboxylic acids has traditionally been more challenging than their chlorinated or brominated counterparts. researchgate.net Early methods often involved multi-step sequences or the use of harsh reagents. Over time, a variety of methods have been proposed for the iodination of aliphatic compounds, including the use of copper salts, chlorosulfonic acid, and thionyl chloride to facilitate the reaction with iodine. researchgate.net The development of these methods has paved the way for the synthesis of more complex iodinated molecules like Propanoic acid, 3-iodo-2-(iodomethyl)-, which features iodine atoms at both the α and β positions relative to the carboxyl group.

Structural Significance and Nomenclature in Organic Chemistry Research

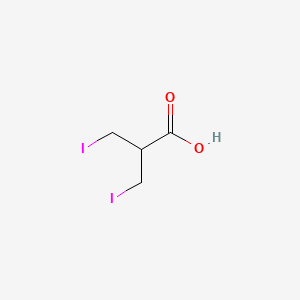

The systematic IUPAC name for this compound is 3-iodo-2-(iodomethyl)propanoic acid. nih.gov The structure consists of a three-carbon propanoic acid chain. The carbon atom of the carboxylic acid group is designated as C1. The C2 carbon (the α-carbon) is attached to an iodomethyl group (-CH2I), and the C3 carbon (the β-carbon) is bonded to an iodine atom.

The presence of two iodine atoms imparts significant structural and electronic features to the molecule. Iodine is the largest and least electronegative of the stable halogens, which makes the carbon-iodine bond relatively weak and polarized. This renders both the iodomethyl group and the iodine atom at the C3 position susceptible to nucleophilic substitution reactions. The steric bulk of the iodine atoms also influences the molecule's conformation and reactivity. The carboxylic acid group provides a site for typical reactions such as esterification, amidation, and conversion to an acyl halide. The combination of these functional groups in a single, relatively small molecule makes it a potentially versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of Propanoic acid, 3-iodo-2-(iodomethyl)-

| Property | Value |

| IUPAC Name | 3-iodo-2-(iodomethyl)propanoic acid |

| Molecular Formula | C4H6I2O2 |

| Molecular Weight | 339.90 g/mol |

| CAS Number | 50891-94-6 |

Data sourced from PubChem. nih.gov

Current Academic Relevance and Research Trajectories Pertaining to Propanoic acid, 3-iodo-2-(iodomethyl)-

While specific, in-depth academic studies focusing solely on Propanoic acid, 3-iodo-2-(iodomethyl)- are not widely present in publicly available literature, its structure suggests several potential avenues for research and application based on the known chemistry of similar compounds.

The dual iodine functionality makes this compound a potentially valuable precursor in synthetic chemistry. The two C-I bonds can be expected to have different reactivities, potentially allowing for selective transformations. For instance, the primary iodide in the iodomethyl group would likely be more reactive in SN2 reactions than the secondary iodide at the C3 position. This differential reactivity could be exploited in the synthesis of complex molecules where sequential introduction of different functionalities is required.

In the field of polymer chemistry, compounds containing carbon-iodine bonds are utilized in iodine-transfer polymerization (ITP), a type of reversible-deactivation radical polymerization. researchgate.net While this specific compound's utility as an initiator or chain transfer agent has not been reported, its structure is analogous to molecules that could potentially be used to synthesize polymers with specific end-group functionalities. The carboxylic acid group could also be used to anchor the molecule to a surface or to another monomer.

In medicinal chemistry, iodinated organic compounds have a long history of use, for example, as X-ray contrast agents and in certain pharmaceuticals. drugbank.com Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org While there is no indication that Propanoic acid, 3-iodo-2-(iodomethyl)- possesses therapeutic properties, its status as a functionalized propanoic acid derivative could make it a scaffold or intermediate for the synthesis of novel biologically active molecules. For example, derivatives of indole-5-propanoic acid have been investigated as potential treatments for type 2 diabetes. nih.govacs.org

Future research on Propanoic acid, 3-iodo-2-(iodomethyl)- could involve a detailed investigation of its reactivity, exploring selective transformations of the two carbon-iodine bonds and the carboxylic acid group. Its potential as a monomer or functionalizing agent in polymer synthesis could be another fruitful area of study. Furthermore, its use as a building block in the synthesis of novel compounds for biological screening could uncover unforeseen applications.

Structure

3D Structure

Properties

CAS No. |

50891-94-6 |

|---|---|

Molecular Formula |

C4H6I2O2 |

Molecular Weight |

339.90 g/mol |

IUPAC Name |

3-iodo-2-(iodomethyl)propanoic acid |

InChI |

InChI=1S/C4H6I2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) |

InChI Key |

XISHEEFEKPJZAM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CI)C(=O)O)I |

Origin of Product |

United States |

Academic Methodologies for the Chemical Synthesis of Propanoic Acid, 3 Iodo 2 Iodomethyl

Retrosynthetic Analysis of Propanoic acid, 3-iodo-2-(iodomethyl)-

A retrosynthetic analysis of the target molecule, Propanoic acid, 3-iodo-2-(iodomethyl)-, suggests several plausible synthetic pathways. The carbon-iodine bonds are key strategic disconnections. One approach involves the disconnection of both C-I bonds, leading back to a suitable unsaturated precursor. A primary retrosynthetic disconnection points towards itaconic acid (2-methylenesuccinic acid) as a logical starting material. This disconnection is based on the hydroiodination of the double bond and the iodination of a precursor functional group.

Another potential disconnection involves the transformation of other functional groups. For instance, the di-iodo compound could be envisaged as arising from a corresponding diol or a lactone precursor through nucleophilic substitution reactions. This suggests precursors such as 2-(hydroxymethyl)-3-hydroxypropanoic acid or a corresponding γ-lactone.

Direct Iodination Strategies for Propanoic Acid Derivatives

The direct iodination of saturated carboxylic acids is generally a challenging transformation. Unlike chlorination and bromination, direct iodination of the carbon chain of a lower carboxylic acid by dissolving iodine in it does not readily occur. However, several methods have been proposed for the α-iodination of carboxylic acids, which could potentially be adapted. These methods often require specific reagents or catalysts to activate the substrate.

For instance, heating a carboxylic acid with iodine in the presence of a copper salt, such as Cu(OCOCH₃)₂, can yield an α-iodocarboxylic acid. manac-inc.co.jp Another method involves heating the carboxylic acid with iodine in chlorosulfonic acid. manac-inc.co.jp A third approach is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride, followed by heating with iodine to produce an α-iodoacyl chloride. manac-inc.co.jp

However, achieving the di-iodination of propanoic acid at both the 2- and 3-positions in a direct and selective manner is synthetically challenging due to the different reactivity of the α and β positions and the potential for side reactions. Therefore, multi-step strategies are generally more viable for the synthesis of Propanoic acid, 3-iodo-2-(iodomethyl)-.

Multi-Step Synthetic Routes to Access Propanoic acid, 3-iodo-2-(iodomethyl)-

Given the challenges of direct di-iodination, multi-step synthetic routes from readily available precursors are the most practical approach to obtaining Propanoic acid, 3-iodo-2-(iodomethyl)-.

A highly plausible multi-step synthesis starts from itaconic acid (2-methylenesuccinic acid). The reaction sequence would likely involve the hydroiodination of the carbon-carbon double bond. This can be achieved using hydrogen iodide (HI). The addition of HI to α,β-unsaturated carbonyl compounds typically proceeds with the iodine atom adding to the β-position.

Another potential precursor is a diol. The conversion of diols to diiodides is a well-established transformation. Reagents such as diphosphorus (B173284) tetraiodide (P₂I₄) are effective for converting diols into diiodides. researchgate.net A system of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) can also be used to convert alcohols to alkyl iodides. cmu.edu

The following table summarizes potential precursors and the necessary transformations:

| Precursor | Required Transformation(s) | Reagents |

| Itaconic acid | Hydroiodination and conversion of a carboxylic acid to an iodomethyl group | HI, followed by a suitable iodinating agent for the α-position |

| 2,3-bis(hydroxymethyl)propanoic acid | Di-iodination of primary alcohols | P₂I₄ or CeCl₃·7H₂O/NaI |

| α-(Bromomethyl)acrylic acid | Halogen exchange and hydroiodination | NaI, HI |

The synthesis of Propanoic acid, 3-iodo-2-(iodomethyl)- presents challenges in both regioselectivity and stereoselectivity. When starting from an unsymmetrical precursor like itaconic acid, the regioselectivity of the addition of HI is crucial.

Neighboring group participation can also play a role in the stereochemical outcome of iodination reactions. dalalinstitute.com For instance, if a precursor with a participating group at a suitable position is used, it can influence the stereochemistry of the introduction of the iodine atoms. dalalinstitute.com The formation of a cyclic intermediate is a characteristic feature of neighboring group participation. dalalinstitute.com

Catalytic Systems in the Preparation of Propanoic acid, 3-iodo-2-(iodomethyl)-

While stoichiometric reagents are often used for iodination, catalytic systems offer advantages in terms of efficiency and sustainability. Transition-metal-catalyzed methods for the iodination of arenes are well-developed, and similar principles could be applied to aliphatic systems. thieme-connect.com Palladium-catalyzed decarbonylative iodination of carboxylic acids has been reported, although this typically applies to aryl and vinyl carboxylic acids. nih.gov

Iodine itself can act as a catalyst in certain transformations, such as the oxidation of alcohols and aldehydes to carboxylic acids. rsc.org The unique properties of the iodide ligand can influence various steps in a catalytic cycle, including oxidative addition, migration, and reductive elimination. rsc.org

The following table provides examples of catalytic systems that could be explored for the synthesis of the target molecule or its precursors:

| Catalyst Type | Example | Potential Application |

| Copper Salt | Cu(OCOCH₃)₂ | α-iodination of the carboxylic acid precursor manac-inc.co.jp |

| Palladium/Xantphos | Pd/Xantphos | Decarbonylative iodination (if applicable to aliphatic systems) nih.gov |

| Iodine | I₂ | Catalysis of various organic transformations |

Green Chemistry Principles Applied to the Synthesis of Propanoic acid, 3-iodo-2-(iodomethyl)-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of Propanoic acid, 3-iodo-2-(iodomethyl)-.

One key aspect is the use of safer and more environmentally benign reagents. For instance, the use of molecular iodine in combination with an oxidant like hydrogen peroxide can be a greener alternative to some traditional iodinating agents. researchgate.net Solvent-free iodination reactions have also been developed, which can significantly reduce waste. rsc.orgnih.gov For example, the iodination of some organic molecules can be carried out efficiently using elemental iodine in the presence of a solid oxidizer like the urea-hydrogen peroxide adduct under solvent-free conditions. rsc.orgnih.gov

The use of water as a solvent is another important green chemistry principle. researchgate.net Catalytic methods, as discussed in the previous section, are inherently greener as they reduce the amount of reagents required.

Key green chemistry approaches applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents. The use of water or solvent-free conditions are preferred. rsc.orgnih.govresearchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. nih.govrsc.orgrsc.org

Use of Renewable Feedstocks: Starting from bio-based precursors where possible.

By considering these principles, the synthesis of Propanoic acid, 3-iodo-2-(iodomethyl)- can be designed to be more sustainable and environmentally friendly.

Elucidation of Reaction Mechanisms and Pathways Involving Propanoic Acid, 3 Iodo 2 Iodomethyl

Nucleophilic Substitution Reactions of Iodomethyl Moieties

The two iodomethyl groups in Propanoic acid, 3-iodo-2-(iodomethyl)- are primary alkyl iodides, which are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom a good leaving group upon nucleophilic attack.

A variety of nucleophiles can be employed to displace the iodide ions, leading to the formation of a wide array of derivatives. The general mechanism involves the backside attack of the nucleophile on the electrophilic carbon atom bonded to the iodine, proceeding through a pentacoordinate transition state.

Table 1: Examples of Nucleophilic Substitution Reactions on Propanoic acid, 3-iodo-2-(iodomethyl)- Analogues

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydroxide (OH⁻) | Sodium Hydroxide | Dihydroxy acid |

| Alkoxide (RO⁻) | Sodium Methoxide | Diether acid |

| Cyanide (CN⁻) | Sodium Cyanide | Dinitrile acid |

| Azide (B81097) (N₃⁻) | Sodium Azide | Diazido acid |

| Thiolate (RS⁻) | Sodium Thiophenoxide | Dithioether acid |

| Amine (RNH₂) | Ammonia, Primary/Secondary Amines | Diamino acid |

The presence of two iodomethyl groups allows for sequential or double substitution, depending on the stoichiometry of the nucleophile and the reaction conditions. Intramolecular nucleophilic substitution is also a plausible pathway, particularly if the carboxylic acid is converted to a carboxylate, which can then act as an internal nucleophile.

Electrophilic Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in Propanoic acid, 3-iodo-2-(iodomethyl)- can undergo a range of reactions where the carbonyl carbon acts as an electrophile. The most common of these is esterification.

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst (e.g., sulfuric acid), Propanoic acid, 3-iodo-2-(iodomethyl)- can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. However, the steric hindrance posed by the adjacent iodomethyl group might necessitate harsher reaction conditions or longer reaction times compared to unhindered carboxylic acids.

Other transformations of the carboxylic acid group include:

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the more reactive acid chloride. This derivative is a key intermediate for the synthesis of amides, esters, and other acyl compounds under milder conditions.

Amide Formation: Direct reaction with an amine is often challenging due to acid-base neutralization. However, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to the acid chloride first allows for the efficient formation of amides.

Radical Mediated Transformations of Propanoic acid, 3-iodo-2-(iodomethyl)-

The carbon-iodine bonds in Propanoic acid, 3-iodo-2-(iodomethyl)- are susceptible to homolytic cleavage, making the compound a suitable precursor for radical-mediated reactions. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis.

Radical Cyclization: One of the most significant radical-mediated transformations for this molecule is intramolecular cyclization. The initial formation of a radical at one of the iodomethyl carbons can be followed by an intramolecular addition to the other carbon-iodine bond or another unsaturated system if present in a derivative. This can lead to the formation of cyclic structures. For instance, a 1,5-radical translocation followed by cyclization could potentially form cyclopropane (B1198618) derivatives.

Reductive Dehalogenation: In the presence of a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), the iodo groups can be replaced by hydrogen atoms.

Cyclization Reactions Involving Propanoic acid, 3-iodo-2-(iodomethyl)- Derivatives

The bifunctional nature of Propanoic acid, 3-iodo-2-(iodomethyl)- makes it an excellent substrate for various intramolecular cyclization reactions, leading to the formation of heterocyclic and carbocyclic compounds.

Lactone Formation: Intramolecular esterification can lead to the formation of lactones. Deprotonation of the carboxylic acid to form a carboxylate, followed by intramolecular SN2 attack on one of the iodomethyl carbons, can lead to the formation of a β-lactone (a four-membered ring). While β-lactones are generally strained, their synthesis from 3-halopropanoic acids is a known process.

Cyclopropane Formation: Treatment of esters of 2,3-dihalopropanoic acids with a strong base can lead to the formation of cyclopropanecarboxylic acid esters. By analogy, treatment of an ester of Propanoic acid, 3-iodo-2-(iodomethyl)- with a strong, non-nucleophilic base could induce an intramolecular cyclization to form a cyclopropane ring. The mechanism would likely involve the formation of a carbanion α to the ester, which then displaces the iodide on the adjacent carbon.

Azetidinone Synthesis: Derivatives of Propanoic acid, 3-iodo-2-(iodomethyl)-, such as amides, could serve as precursors for the synthesis of azetidin-3-ones, which are four-membered nitrogen-containing rings.

Table 2: Potential Cyclization Products from Propanoic acid, 3-iodo-2-(iodomethyl)- Derivatives

| Derivative | Reaction Type | Product Ring System |

| Carboxylate | Intramolecular SN2 | β-Lactone |

| Ester | Base-induced cyclization | Cyclopropanecarboxylate |

| Amide | Intramolecular amination | Azetidin-3-one |

Rearrangement Processes Affecting the Propanoic acid, 3-iodo-2-(iodomethyl)- Core Structure

While less common for this specific structure, certain derivatives of Propanoic acid, 3-iodo-2-(iodomethyl)- could potentially undergo rearrangement reactions under specific conditions.

Favorskii-type Rearrangement: If the carboxylic acid were to be converted into an α,α'-dihaloketone, this derivative could undergo a Favorskii rearrangement in the presence of a base. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a rearranged carboxylic acid derivative. For a derivative of Propanoic acid, 3-iodo-2-(iodomethyl)-, this could lead to the formation of branched-chain unsaturated acids.

Sigmatropic Rearrangements: In derivatives where unsaturation is introduced, organicchemistrytutor.comnih.gov-sigmatropic rearrangements could be envisioned. For example, if one of the iodomethyl groups is converted to an allylic ether or amine, deprotonation at the adjacent carbon could initiate a organicchemistrytutor.comnih.gov-rearrangement.

Derivatization and Functionalization Strategies for Propanoic Acid, 3 Iodo 2 Iodomethyl

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of propanoic acid, 3-iodo-2-(iodomethyl)- is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and reactivity of the parent compound.

Esterification:

Esterification of propanoic acid, 3-iodo-2-(iodomethyl)- can be achieved by reacting it with various alcohols under acidic conditions or by using coupling agents. For instance, reaction with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid, yields the corresponding methyl ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Due to the steric hindrance around the carboxylic acid group, the use of more efficient coupling agents may be necessary for bulkier alcohols.

A common method for the esterification of sterically hindered carboxylic acids involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). This method forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Table 1: Representative Esterification Reactions of Propanoic acid, 3-iodo-2-(iodomethyl)- This table presents hypothetical data based on typical reaction outcomes for sterically hindered carboxylic acids.

| Alcohol | Coupling Agent/Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ (cat.) | Methanol | 12 | 85 |

| Ethanol | EDC/DMAP | Dichloromethane (B109758) | 8 | 90 |

| tert-Butanol | EDC/HOBt/DMAP | Dichloromethane | 24 | 75 |

Amidation:

The synthesis of amides from propanoic acid, 3-iodo-2-(iodomethyl)- is typically carried out using coupling agents to activate the carboxylic acid group. A widely used method involves the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.comsci-hub.stnih.govresearchgate.net This reagent system converts the carboxylic acid into a more reactive HOBt ester, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.govpeptide.comsci-hub.stnih.govresearchgate.net This method is particularly effective for coupling with a wide range of amines, including those that are less nucleophilic. nih.govsci-hub.stnih.govresearchgate.net

The general procedure involves dissolving the carboxylic acid in a suitable solvent, such as dichloromethane or dimethylformamide, followed by the addition of EDC and HOBt. The amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

Table 2: Representative Amidation Reactions of Propanoic acid, 3-iodo-2-(iodomethyl)- This table presents hypothetical data based on typical reaction outcomes.

| Amine | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | EDC/HOBt | Dichloromethane | 12 | 88 |

| Benzylamine | EDC/HOBt | Dimethylformamide | 10 | 92 |

| Diethylamine | EDC/HOBt | Dichloromethane | 16 | 85 |

Modification of the Iodomethyl Groups for Further Functionalization

The two iodomethyl groups in propanoic acid, 3-iodo-2-(iodomethyl)- are highly susceptible to nucleophilic substitution reactions. chemguide.co.uklibretexts.orgorganicmystery.com This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of the molecule. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group. chemguide.co.uklibretexts.orgorganicmystery.com

Common nucleophiles that can displace the iodide include:

Azides: Reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed into an amine via reduction or participate in click chemistry reactions.

Thiols: Thiolates readily displace iodide to form thioethers, enabling the introduction of sulfur-containing moieties.

Amines: Primary and secondary amines can react to form secondary and tertiary amines, respectively.

Cyanides: The introduction of a nitrile group via reaction with sodium cyanide allows for further elaboration into carboxylic acids, amines, or ketones.

Alkoxides and Phenoxides: These nucleophiles can be used to form ethers.

The choice of solvent and reaction conditions is crucial for controlling the outcome of these substitution reactions, particularly to avoid competing elimination reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate these SN2 reactions.

Table 3: Potential Nucleophilic Substitution Reactions at the Iodomethyl Groups This table presents plausible reactions based on the known reactivity of alkyl iodides.

| Nucleophile | Reagent | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthiomethyl (-CH₂SPh) |

| Amine | Ammonia (NH₃) | Aminomethyl (-CH₂NH₂) |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl (-CH₂OH) |

Synthesis of Heterocyclic Compounds Incorporating Propanoic acid, 3-iodo-2-(iodomethyl)- Scaffolds

The bifunctional nature of propanoic acid, 3-iodo-2-(iodomethyl)- makes it a valuable precursor for the synthesis of various heterocyclic compounds. The two iodomethyl groups can react with dinucleophiles to form cyclic structures.

Nitrogen-Containing Heterocycles: Reaction with primary diamines, such as ethylenediamine, can lead to the formation of piperazine (B1678402) derivatives. The reaction would proceed through a double nucleophilic substitution, where each nitrogen of the diamine displaces an iodide. Similarly, reaction with hydrazine (B178648) could potentially lead to the formation of diazepine (B8756704) derivatives. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in biologically active molecules. ucl.ac.ukkit.eduunimi.it

Oxygen-Containing Heterocycles: The use of diols, such as ethylene (B1197577) glycol, as dinucleophiles can result in the formation of crown ether-like structures or other oxygen-containing heterocycles. Intramolecular cyclization can also be envisioned. For example, conversion of the iodomethyl groups to hydroxymethyl groups followed by an intramolecular Williamson ether synthesis could yield a cyclic ether. Iodolactonization is another powerful method for the synthesis of oxygen-containing heterocycles from iodo-substituted carboxylic acids. researchgate.net

Sulfur-Containing Heterocycles: Dinucleophilic sulfur reagents, such as sodium sulfide (B99878) or ethane-1,2-dithiol, can be employed to synthesize sulfur-containing heterocycles. researchgate.netresearchgate.netnih.govamazonaws.comumich.edu For instance, reaction with sodium sulfide would be expected to yield a thiepane (B16028) derivative. These types of reactions are valuable for creating novel sulfur-containing scaffolds. researchgate.netresearchgate.netnih.govamazonaws.comumich.edu

Polymerization Initiated or Propagated by Propanoic acid, 3-iodo-2-(iodomethyl)- Derivatives

The presence of two alkyl iodide functionalities makes propanoic acid, 3-iodo-2-(iodomethyl)- a potential bifunctional initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). libretexts.orgwikipedia.orgrsc.orgacs.org ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. libretexts.orgwikipedia.orgrsc.orgacs.orgnih.gov

In an ATRP process, the alkyl iodide can be activated by a transition metal complex (e.g., a copper(I) complex) to generate a radical that can initiate the polymerization of vinyl monomers. The bifunctional nature of this initiator would allow for the growth of two polymer chains from a single molecule, leading to the formation of telechelic polymers with a central functional group derived from the carboxylic acid. The carboxylic acid group can be preserved during the polymerization and can be used for post-polymerization modifications.

The general scheme for ATRP initiation would involve the homolytic cleavage of the carbon-iodine bond, catalyzed by the transition metal complex. The resulting radical then adds to a monomer, and the process continues to form a polymer chain. The equilibrium between the active (radical) and dormant (alkyl iodide) species allows for the controlled nature of the polymerization. libretexts.orgwikipedia.orgrsc.orgacs.org

Conjugation Chemistry of Propanoic acid, 3-iodo-2-(iodomethyl)- for Advanced Materials Research

The diverse reactivity of propanoic acid, 3-iodo-2-(iodomethyl)- makes it a versatile building block for the functionalization of advanced materials.

Surface Modification: The carboxylic acid group can be used to anchor the molecule to the surface of materials such as metal oxides or other substrates that have surface hydroxyl groups. This can be achieved through the formation of ester or amide linkages. Once anchored, the iodomethyl groups are available for further reactions, allowing for the introduction of other functionalities onto the surface. This approach can be used to modify the surface properties of materials, such as their hydrophobicity, biocompatibility, or reactivity. nih.govresearchgate.net

Conjugation to Nanoparticles: Propanoic acid, 3-iodo-2-(iodomethyl)- can be conjugated to nanoparticles to impart specific functionalities. nih.govnih.gov For example, the carboxylic acid can be used to attach the molecule to amine-functionalized nanoparticles. Alternatively, the iodomethyl groups can be converted to thiol groups, which can then be used to attach the molecule to gold nanoparticles. nih.gov The remaining functional group (either the carboxylic acid or the other modified iodomethyl group) can then be used to attach other molecules, such as targeting ligands or drugs. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Propanoic Acid, 3 Iodo 2 Iodomethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of "Propanoic acid, 3-iodo-2-(iodomethyl)-". Both ¹H and ¹³C NMR would provide critical data regarding the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the molecule is expected to exhibit three distinct signals corresponding to the three non-equivalent proton environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-12 ppm) due to deshielding and hydrogen bonding. The methine proton (-CH-) at the C2 position is adjacent to three electron-withdrawing groups (carboxyl, iodomethyl, and the C3 carbon bearing an iodine), which would place its signal in the δ 3.0-4.0 ppm range, likely as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two methylene groups (-CH₂I) are diastereotopic and would therefore be expected to show complex splitting patterns, appearing as multiplets in the δ 3.5-4.5 ppm range, heavily deshielded by the directly attached iodine atoms.

In ¹³C NMR spectroscopy, four distinct signals are anticipated. The carbonyl carbon (-C=O) of the carboxylic acid would be the most downfield signal, typically found in the δ 170-180 ppm region. The C2 carbon, bonded to the carboxyl and iodomethyl groups, would appear around δ 40-50 ppm. The two iodinated methylene carbons (-CH₂I) would be highly shielded by the heavy atom effect of iodine and are expected to appear in the δ 5-15 ppm range.

| Assignment | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 12.0 | Broad Singlet |

| -CH- | ¹H NMR | 3.0 - 4.0 | Multiplet |

| -CH₂I | ¹H NMR | 3.5 - 4.5 | Multiplet |

| -C=O | ¹³C NMR | 170 - 180 | - |

| -CH- | ¹³C NMR | 40 - 50 | - |

| -CH₂I | ¹³C NMR | 5 - 15 | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and investigating the fragmentation pathways of the molecule. For "Propanoic acid, 3-iodo-2-(iodomethyl)-" (molecular formula C₄H₆I₂O₂), the exact mass is 339.8457 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

In a standard electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of approximately 340. The fragmentation pattern is expected to be dominated by the cleavage of the weak carbon-iodine bonds. Key fragmentation pathways would include:

Loss of an iodine atom: A prominent peak would be expected at m/z 213, corresponding to the [M - I]⁺ fragment.

Loss of an iodomethyl radical: Cleavage of the C-C bond could lead to the loss of a •CH₂I radical, resulting in a fragment at m/z 199.

Loss of a carboxyl group: A peak corresponding to the loss of •COOH (45 Da) would appear at m/z 295.

Alpha cleavage: Fission of the C1-C2 bond could generate an [M-C₂H₃I₂]⁺ fragment.

| Proposed Fragment Ion | m/z Value | Identity |

|---|---|---|

| [C₄H₆I₂O₂]⁺• | 340 | Molecular Ion |

| [C₄H₆IO₂]⁺ | 213 | [M - I]⁺ |

| [C₃H₅IO₂]⁺ | 199 | [M - CH₂I]⁺ |

| [C₃H₅I₂]⁺ | 295 | [M - COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra are dominated by the characteristic vibrations of the carboxylic acid and the carbon-iodine bonds.

The IR spectrum would show a very broad and strong absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretch would be observed around 1700–1725 cm⁻¹. The C-O stretching and O-H bending vibrations would appear in the 1400-1200 cm⁻¹ region. Crucially, the C-I stretching vibrations would give rise to absorptions in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be a complementary technique. The C=O stretch would also be visible, and due to the high polarizability of the C-I bond, the symmetric C-I stretching vibration is expected to produce a strong signal in the Raman spectrum, confirming the presence of the iodinated groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) | IR |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (Strong) | IR, Raman |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | IR |

| C-I | Stretching | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the "Propanoic acid, 3-iodo-2-(iodomethyl)-" molecule.

The analysis would confirm the tetrahedral geometry around the sp³-hybridized carbons and the trigonal planar geometry of the carboxylic acid group. The presence of two heavy iodine atoms would facilitate the solution of the phase problem in structure determination, leading to a highly accurate electron density map. Of particular interest would be the analysis of intermolecular interactions. In the crystal lattice, the molecules are expected to form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. The crystallographic data would also reveal any potential halogen bonding (C-I···O interactions) or other short-range intermolecular contacts that dictate the crystal packing.

| Parameter | Information Provided |

|---|---|

| Crystal System | Symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | Detailed symmetry elements within the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-O, C-I) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., I-C-C, O=C-O) |

| Intermolecular Distances (Å) | Distances for non-covalent interactions like hydrogen and halogen bonds |

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Separation

Due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC-MS is challenging. Therefore, a derivatization step, such as esterification (e.g., conversion to its methyl or ethyl ester), would be necessary to increase its volatility. The resulting ester could then be readily separated on a non-polar or mid-polarity capillary column and identified by its characteristic mass spectrum.

LC-MS is generally better suited for the direct analysis of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice. The compound would be separated on a C18 column using a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention time would provide a measure of its purity, while coupling the HPLC to a mass spectrometer would confirm the molecular weight of the eluting peak, providing definitive identification and purity assessment.

| Technique | Parameter | Hypothetical Condition |

|---|---|---|

| LC-MS | Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | |

| Elution | Gradient elution | |

| Detection | ESI-MS (Negative Ion Mode) | |

| GC-MS (after derivatization) | Derivatizing Agent | Methanol with acid catalyst (to form methyl ester) |

| Column | Mid-polarity (e.g., DB-5ms, 30 m x 0.25 mm) | |

| Carrier Gas | Helium | |

| Detection | Electron Ionization Mass Spectrometry (EI-MS) |

Computational and Theoretical Chemistry Studies on Propanoic Acid, 3 Iodo 2 Iodomethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate the electronic structure and predict the most stable three-dimensional arrangement of atoms (molecular geometry) for Propanoic acid, 3-iodo-2-(iodomethyl)-.

By solving approximations of the Schrödinger equation, these calculations can determine key electronic properties. This includes the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. The presence of two highly polarizable iodine atoms and an electronegative carboxylic acid group significantly influences this distribution.

Furthermore, quantum chemical calculations can predict various molecular properties that are crucial for understanding the compound's reactivity and spectroscopic characteristics. These properties are often presented in detailed data tables derived from the computational output.

Table 1: Calculated Molecular Properties of Propanoic acid, 3-iodo-2-(iodomethyl)-

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -9.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Polarizability | 15.3 | ų |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from quantum chemical calculations for similar halogenated organic acids.

The molecular geometry is another critical output. These calculations can predict bond lengths, bond angles, and dihedral angles that define the molecule's shape. For Propanoic acid, 3-iodo-2-(iodomethyl)-, the steric hindrance caused by the two bulky iodine atoms and the rotational freedom around the carbon-carbon single bonds are key determinants of its preferred conformation.

Density Functional Theory (DFT) Applications to Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it particularly suitable for studying the energetics of chemical reactions. For Propanoic acid, 3-iodo-2-(iodomethyl)-, DFT can be employed to investigate the feasibility and mechanisms of various potential reactions.

By calculating the energies of reactants, transition states, and products, DFT can determine the activation energies and reaction enthalpies. This information is crucial for predicting the kinetics and thermodynamics of a reaction. For instance, DFT could be used to study nucleophilic substitution reactions at the carbon atoms bearing the iodine atoms or the esterification of the carboxylic acid group.

The insights gained from DFT calculations can be summarized in reaction energy profiles, which illustrate the energy changes that occur as a reaction progresses.

Table 2: DFT Calculated Reaction Energetics for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible energy profile for a nucleophilic substitution on a similar iodinated compound.

Molecular Dynamics Simulations of Propanoic acid, 3-iodo-2-(iodomethyl)- Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions of Propanoic acid, 3-iodo-2-(iodomethyl)- with its environment, such as solvent molecules or biological macromolecules.

These simulations can reveal how the molecule moves, vibrates, and rotates, and how it interacts with surrounding molecules through forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding. For instance, an MD simulation could show how Propanoic acid, 3-iodo-2-(iodomethyl)- dissolves in a particular solvent or how it might bind to the active site of an enzyme.

The results of MD simulations can be analyzed to calculate various properties, such as the radial distribution function, which describes the probability of finding another atom at a certain distance from a given atom in the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Relevant Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. While no specific QSAR models for Propanoic acid, 3-iodo-2-(iodomethyl)- may exist, the principles of QSAR can be applied in relevant contexts.

If a series of related compounds with known activities were available, a QSAR model could be developed to predict the potential activity of Propanoic acid, 3-iodo-2-(iodomethyl)-. This involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors are then used to build a mathematical model that relates them to the observed activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | The surface area of the molecule that arises from polar atoms, related to a molecule's ability to permeate cell membranes. |

Computational Prediction of Novel Reaction Pathways and Reactivity

Computational chemistry tools can be used not only to study known reactions but also to predict novel reaction pathways and reactivity. For Propanoic acid, 3-iodo-2-(iodomethyl)-, computational methods can be employed to explore its reactivity under various conditions.

By analyzing the molecule's electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. Furthermore, computational reaction path finding algorithms can be used to explore the potential energy surface of a reaction and identify new, previously unconsidered reaction mechanisms.

These predictive studies can guide experimental work by suggesting promising reaction conditions or identifying potential side products. This synergy between computational prediction and experimental validation is a powerful approach in modern chemical research.

Applications of Propanoic Acid, 3 Iodo 2 Iodomethyl in Advanced Organic Synthesis

Propanoic acid, 3-iodo-2-(iodomethyl)- as a Precursor for Biologically Relevant Scaffolds

The structure of propanoic acid, 3-iodo-2-(iodomethyl)- is well-suited for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active molecules. The two iodine atoms, one on the primary carbon of the iodomethyl group and the other on the adjacent carbon, serve as reactive sites for nucleophilic substitution and cyclization reactions.

Detailed research into the specific use of propanoic acid, 3-iodo-2-(iodomethyl)- for creating these scaffolds is limited in publicly accessible literature. However, the inherent reactivity of similar dihaloalkanes is widely exploited in organic synthesis. For instance, reaction with dinucleophiles such as diamines, diols, or dithiols could theoretically lead to the formation of saturated five-membered heterocycles. The reaction pathway would likely involve a sequential intramolecular cyclization, where the carboxylic acid group could be leveraged to influence stereochemistry or to serve as an additional point of modification.

Potential Heterocyclic Scaffolds from Propanoic acid, 3-iodo-2-(iodomethyl)-

| Reactant Type | Potential Scaffold | Ring Size |

|---|---|---|

| Diamines (e.g., ethylenediamine) | Substituted Piperazinones or Morpholinones | 6-membered |

| Amino-thiols (e.g., cysteine esters) | Substituted Thiazolidine derivatives | 5-membered |

While propanoic acid derivatives are recognized for their role in forming promising scaffolds for therapeutic development, specific studies detailing the cyclization and biological evaluation of scaffolds derived from 3-iodo-2-(iodomethyl)propanoic acid are not extensively documented.

Utility in the Synthesis of Complex Natural Products

The application of propanoic acid, 3-iodo-2-(iodomethyl)- as a building block in the total synthesis of complex natural products, such as terpenoids or alkaloids, is not prominently featured in available scientific reports. The synthesis of natural products often requires highly specific and stereocontrolled introduction of functional groups, and while this di-iodinated compound offers multiple reaction centers, its utility would depend on its ability to be incorporated into a larger synthetic strategy.

Theoretically, it could serve as a three-carbon linchpin, where the iodine atoms are replaced through coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) to form new carbon-carbon bonds, and the carboxylic acid provides a handle for further transformations like amide bond formation or reduction. However, without specific examples in the literature, its role in this area remains speculative.

Role as a Synthetic Intermediate in Pharmaceutical Chemistry Research

In pharmaceutical chemistry, iodinated compounds often serve as key intermediates for the synthesis of active pharmaceutical ingredients (APIs). The iodine atoms can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, making them valuable for molecular elaboration.

While there are examples of other iodinated propanoic acid derivatives being crucial intermediates in the synthesis of pharmaceuticals, the specific role of propanoic acid, 3-iodo-2-(iodomethyl)- is not well-documented in the context of specific drug development pathways. Its bifunctional nature, with two leaving groups, suggests potential as an intermediate for creating compounds with a propyl backbone, connecting two different molecular fragments. This could be relevant in the design of linkers for drug conjugates or in the assembly of molecules intended to interact with multiple biological targets.

Physicochemical Properties of Propanoic acid, 3-iodo-2-(iodomethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C4H6I2O2 |

| Molecular Weight | 339.90 g/mol nih.gov |

| IUPAC Name | 3-iodo-2-(iodomethyl)propanoic acid nih.gov |

These properties are foundational for its potential use as a synthetic intermediate, guiding the choice of solvents and reaction conditions.

Applications in Materials Science for the Development of Functional Polymers and Surfaces

In materials science, small organic molecules with multiple reactive functional groups are often used as monomers, cross-linkers, or surface modifiers. The two iodine atoms in propanoic acid, 3-iodo-2-(iodomethyl)- make it a candidate for polymerization or for grafting onto surfaces.

The C-I bonds can participate in controlled radical polymerization techniques like Iodine Transfer Polymerization (ITP), allowing for the synthesis of well-defined polymers. This compound could potentially be used to introduce iodine functionality into a polymer chain, which can then be further modified. Additionally, its carboxylic acid group allows for attachment to surfaces, such as metal oxides or amines, via condensation reactions. The pendant iodomethyl and iodoethyl groups would then be available for subsequent surface-initiated polymerization or for the attachment of other functional molecules.

Despite this potential, specific research articles demonstrating the use of propanoic acid, 3-iodo-2-(iodomethyl)- in the development of functional polymers or for surface modification are not readily found.

Exploration in Agrochemical Research as a Building Block

The field of agrochemical research continuously seeks new molecular entities with desired biological activities. The structural features of propanoic acid, 3-iodo-2-(iodomethyl)- could theoretically be incorporated into novel pesticides or herbicides. The lipophilicity conferred by the iodine atoms might influence the compound's ability to penetrate biological membranes, a key factor in the efficacy of many agrochemicals.

However, a review of the available literature does not indicate that propanoic acid, 3-iodo-2-(iodomethyl)- has been specifically explored as a building block in agrochemical research. The synthesis and evaluation of its derivatives for herbicidal, fungicidal, or insecticidal properties have not been reported.

Future Research Directions and Academic Outlook for Propanoic Acid, 3 Iodo 2 Iodomethyl

The unique structural characteristics of Propanoic acid, 3-iodo-2-(iodomethyl)-, featuring two iodine atoms and a carboxylic acid functional group, position it as a compound of significant interest for future research. The high polarizability of the iodine atoms, combined with the steric congestion around the propanoic acid backbone, opens avenues for exploration in synthesis, reactivity, and materials science. This article outlines key future research directions and the academic outlook for this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for preparing 3-iodo-2-(iodomethyl)propanoic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : Use iodination reactions on precursor molecules (e.g., allyl derivatives or halogenated propanoic acids). For example, electrophilic iodination under anhydrous conditions minimizes byproducts like hydroiodic acid.

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) can isolate the compound. Monitor purity via melting point analysis (compare to NIST data ) and HPLC (retention time matching).

- Challenges : Iodine’s volatility may reduce yield; inert atmospheres (N₂/Ar) and low-temperature reactions mitigate this.

Q. How can researchers confirm the structural integrity of 3-iodo-2-(iodomethyl)propanoic acid?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Compare - and -NMR shifts to computational models (e.g., DFT) or NIST reference data . For iodine’s inductive effects, expect downfield shifts for adjacent protons (e.g., CH₂I groups at δ 3.5–4.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion ([M-H]⁻ at m/z ~324) and fragmentation patterns .

- Elemental Analysis : Verify %C, %H, and %I via combustion analysis; deviations >0.3% indicate impurities.

Q. What thermodynamic properties are critical for handling this compound in experimental settings?

Methodological Answer:

- Stability : Assess thermal decomposition via TGA (onset temperature >150°C suggests stability below this threshold).

- Phase Behavior : Study melting points (compare to propanoic acid derivatives ) and solubility in polar solvents (e.g., DMSO, ethanol) using gravimetric analysis.

- Hygroscopicity : Karl Fischer titration quantifies water uptake, critical for storage (anhydrous conditions recommended).

Advanced Research Questions

Q. How does the dimerization tendency of 3-iodo-2-(iodomethyl)propanoic acid compare to other carboxylic acids, and how can this be experimentally quantified?

Methodological Answer:

- Experimental Design : Use vapor-phase osmometry or FTIR to monitor dimerization (e.g., O-H stretching bands at 2500–3000 cm⁻¹). Compare equilibrium constants (Kdim) to acetic/propanoic acid systems .

- Computational Modeling : Apply density functional theory (DFT) to calculate dimerization energy. Correlate with hydrogen-bonding strength (e.g., bond lengths <1.8 Å indicate strong dimerization ).

Q. What role does this compound play in modulating biological systems, such as microbial communities or enzymatic activity?

Methodological Answer:

- Microbiome Studies : Incubate with gut microbiota cultures (e.g., in vitro batch fermenters) and quantify short-chain fatty acid (SCFA) production via GC-MS .

- Enzyme Inhibition : Test inhibition of carboxylases using spectrophotometric assays (e.g., NADH depletion rates). IC50 values >1 mM suggest weak binding.

- Challenges : Differentiate direct antimicrobial effects from pH-mediated toxicity using buffered systems.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?

Methodological Answer:

- NMR Anomalies :

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., rotamers causing split peaks).

- Isotopic Coupling : -satellites or -induced splitting may complicate spectra; use higher magnetic fields (≥500 MHz) to resolve.

- GC-MS Artifacts : Check for column degradation (e.g., silicone bleed) or in-source fragmentation. Compare to EI-MS libraries .

Q. What computational approaches are suitable for predicting the reactivity of 3-iodo-2-(iodomethyl)propanoic acid in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Modeling :

- DFT/Molecular Dynamics : Calculate activation energies for SN2 reactions (e.g., iodide displacement by OH⁻).

- Solvent Effects : Use COSMO-RS to simulate polar aprotic vs. protic solvent impacts on transition states.

- Validation : Compare predicted kinetic data (e.g., ) to experimental results from stopped-flow spectrophotometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.